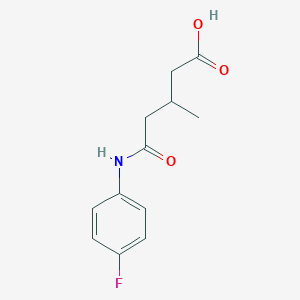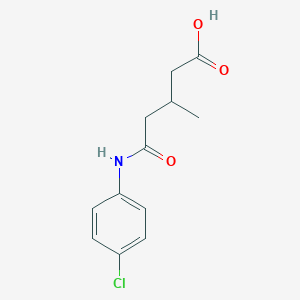
N-(3-hydroxypropyl)-2-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-hydroxypropyl)-2-naphthalenesulfonamide, also known as HPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPS is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes.
作用機序
The mechanism of action of N-(3-hydroxypropyl)-2-naphthalenesulfonamide is not fully understood, but it is believed to involve the binding of N-(3-hydroxypropyl)-2-naphthalenesulfonamide to specific sites on proteins and other biomolecules. This binding can lead to changes in the structure and function of these molecules, which can in turn affect various biological processes.
Biochemical and Physiological Effects:
N-(3-hydroxypropyl)-2-naphthalenesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of ion channels and transporters, the stabilization of enzymes and proteins, and the modulation of protein-protein interactions. N-(3-hydroxypropyl)-2-naphthalenesulfonamide has also been shown to have anti-inflammatory and anti-tumor properties.
実験室実験の利点と制限
One of the main advantages of using N-(3-hydroxypropyl)-2-naphthalenesulfonamide in lab experiments is its versatility. N-(3-hydroxypropyl)-2-naphthalenesulfonamide can be used in a variety of applications, making it a useful tool for studying various biological processes. However, one limitation of using N-(3-hydroxypropyl)-2-naphthalenesulfonamide is that it can be difficult to work with due to its solubility properties.
将来の方向性
There are many potential future directions for research involving N-(3-hydroxypropyl)-2-naphthalenesulfonamide. One area of interest is the development of new biosensors and diagnostic tools based on the properties of N-(3-hydroxypropyl)-2-naphthalenesulfonamide. Another area of interest is the study of the anti-inflammatory and anti-tumor properties of N-(3-hydroxypropyl)-2-naphthalenesulfonamide, which could lead to the development of new therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of N-(3-hydroxypropyl)-2-naphthalenesulfonamide and its potential applications in various fields of science.
合成法
The synthesis of N-(3-hydroxypropyl)-2-naphthalenesulfonamide involves the reaction of 2-naphthalenesulfonyl chloride with 3-hydroxypropylamine. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
N-(3-hydroxypropyl)-2-naphthalenesulfonamide has been used in a variety of scientific research applications, including as a fluorescent probe for studying protein-protein interactions, as a stabilizer for enzymes and proteins, and as a modulator of ion channels and transporters. N-(3-hydroxypropyl)-2-naphthalenesulfonamide has also been used in the development of biosensors and in the study of signal transduction pathways.
特性
分子式 |
C13H15NO3S |
|---|---|
分子量 |
265.33 g/mol |
IUPAC名 |
N-(3-hydroxypropyl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C13H15NO3S/c15-9-3-8-14-18(16,17)13-7-6-11-4-1-2-5-12(11)10-13/h1-2,4-7,10,14-15H,3,8-9H2 |
InChIキー |
FXSMJCUGMZLEFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCO |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[(4-Chlorophenyl)amino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276948.png)

![(2-{[4-(Benzyloxy)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B276950.png)

![(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)acetic acid](/img/structure/B276954.png)



![{2-[(3-Methoxybenzyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B276961.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B276962.png)
![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276965.png)
![{2-Oxo-2-[(1-phenylethyl)amino]ethoxy}acetic acid](/img/structure/B276966.png)
